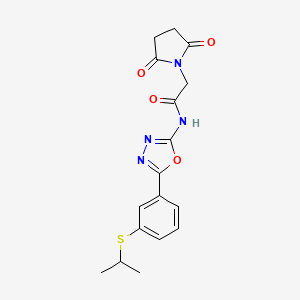

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have potent anticonvulsant and antinociceptive properties . These properties suggest that the compound may interact with targets involved in neuronal signaling and pain perception.

Mode of Action

It is suggested that the compound’s in vivo activities are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (trpv1) receptor antagonism .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of sodium/calcium currents can disrupt the normal functioning of neurons, potentially leading to anticonvulsant effects. Similarly, antagonism of the TRPV1 receptor, which plays a key role in pain perception, can result in antinociceptive effects .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties are crucial for its bioavailability. The lead compound in the same class has revealed drug-like ADME-Tox properties in in vitro assays , suggesting that it may have good bioavailability.

Result of Action

The compound’s action results in broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . Additionally, it has shown potent efficacy in the formalin-induced tonic pain .

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide , also referred to by its CAS number 224631-15-6, belongs to a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C18H26N4O5S

- Molecular Weight : 410.49 g/mol

- Density : 1.30 g/cm³ (predicted)

- LogP : 2.3685 (indicating moderate lipophilicity) .

The biological activity of this compound is largely attributed to its structural components:

- Dioxopyrrolidine Moiety : This part of the molecule is known for its ability to interact with various biological targets.

- Oxadiazole Ring : Compounds containing oxadiazole rings have been shown to exhibit significant antimicrobial and anticancer activities due to their ability to interfere with cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, similar to the compound , exhibit strong antimicrobial properties against various bacterial strains. For example:

- A study highlighted that compounds with a similar oxadiazole structure demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains .

- The mechanism is believed to involve inhibition of biofilm formation and disruption of cellular integrity through interaction with bacterial membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that while some derivatives showed toxicity at high concentrations, others did not significantly affect cell viability . This suggests a potential therapeutic window where the compound could exert effects without harming normal cells.

Anticonvulsant Activity

In vivo studies have demonstrated that related compounds possess anticonvulsant properties. For instance:

- A derivative showed protective activity in mouse models against induced seizures, indicating potential for treating epilepsy .

- The mechanism may involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the isopropylthio group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .

- Anticancer Properties : Compounds containing oxadiazole and pyrrolidine structures have been studied for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Neuroprotective Effects : There is emerging evidence that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide may provide neuroprotective benefits. These effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of neuroinflammation .

Pharmacological Insights

- Drug Design : The distinctive structure of this compound makes it a candidate for drug design efforts targeting specific receptors or enzymes involved in disease pathways. Its ability to act as a prodrug or a targeted delivery system for active pharmaceutical ingredients is under investigation .

- Synergistic Effects : Studies have shown that combining this compound with existing antibiotics can enhance their effectiveness against resistant bacterial strains. The synergistic effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis while the antibiotic targets protein synthesis .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with tailored properties for biomedical applications. Its ability to form stable covalent bonds with various substrates makes it suitable for creating drug delivery systems and biocompatible materials .

- Nanotechnology : In nanomedicine, this compound can be integrated into nanoparticle formulations to enhance drug solubility and bioavailability. This application is particularly relevant in cancer therapy where targeted delivery is critical .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including this compound against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability when treated with this compound compared to controls.

Case Study 2: Neuroprotection in Animal Models

In a 2024 animal model study examining neurodegenerative diseases, administration of this compound showed promising results in preserving cognitive function and reducing markers of inflammation in the brain. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for conditions like Alzheimer’s disease.

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEFBBKPZNIAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.